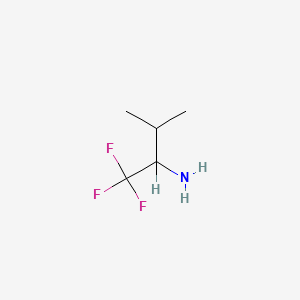

1,1,1-Trifluoro-3-methylbutan-2-amine

Descripción general

Descripción

1,1,1-Trifluoro-3-methylbutan-2-amine is an organic compound with the molecular formula C5H10F3N. It is a colorless to yellow liquid with a boiling point of 83-84°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-methylbutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-methyl-2-butanone with ammonia or an amine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoro-3-methylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives .

Aplicaciones Científicas De Investigación

1,1,1-Trifluoro-3-methylbutan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoro-3-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, affecting its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1,1,1-Trifluoro-3-methylbutan-2-one: This compound shares a similar structure but lacks the amine group, resulting in different chemical properties and applications.

DL-2-Amino-1,1,1-trifluoro-3-methylbutane: Another similar compound with slight variations in structure, leading to differences in reactivity and use.

Uniqueness

1,1,1-Trifluoro-3-methylbutan-2-amine is unique due to its trifluoromethyl group combined with an amine functionality, which imparts distinct chemical and biological properties. This combination makes it valuable in various research and industrial applications .

Actividad Biológica

1,1,1-Trifluoro-3-methylbutan-2-amine (CAS Number: 1263282-44-5) is an organic compound notable for its trifluoromethyl group, which significantly alters its chemical properties and biological interactions. This compound is primarily studied for its potential applications in medicinal chemistry and biochemistry due to its unique structure.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₂F₃N, with a molecular weight of approximately 139.16 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound has been shown to influence enzyme activities through binding interactions. Its amine group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for neurological research and pharmacology.

In Vitro Studies

Research has focused on the compound's effects on cellular mechanisms. For instance, studies have demonstrated that it can stabilize microtubules in neuronal cells, a critical factor in maintaining cellular structure and function. These effects were assessed using QBI293 cells where changes in acetylated α-tubulin levels were measured after treatment with the compound .

In Vivo Studies

In vivo biodistribution studies have indicated that the compound can penetrate the central nervous system (CNS), which is essential for any potential therapeutic applications targeting neurological conditions. The brain-to-serum concentration ratios suggest effective CNS delivery compared to other compounds tested .

Case Study 1: Microtubule Stabilization

A study involving the treatment of QBI293 cells with this compound revealed a dose-dependent increase in stable microtubule markers after a 4-hour incubation period. This stabilization effect is critical as microtubules play a vital role in cell division and intracellular transport .

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme interactions, researchers evaluated the binding affinity of the compound to specific enzymes involved in metabolic pathways. The results indicated significant inhibition of certain target enzymes at micromolar concentrations, suggesting potential applications in metabolic disease treatments.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropanamine | 112738-67-7 | Cyclopropane structure; potential for ring strain effects |

| 3-(Trifluoromethyl)pentan-3-amine | 498581-24-1 | Longer carbon chain; different branching pattern |

| 1-(Trifluoromethyl)cyclohexanamine | 1311315-20-4 | Cyclohexane structure; more stable ring system |

| This compound | 1263282-44-5 | Unique branching at the third carbon |

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUXSPKQBCCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660170 | |

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-18-9 | |

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-3-methyl-1,1,1-trifluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.